molecular formula C22H18FNO4 B2780394 5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one CAS No. 1021024-24-7

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one

Cat. No.: B2780394
CAS No.: 1021024-24-7
M. Wt: 379.387
InChI Key: ZCBVGEFDCFBQSV-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H18FNO4 and its molecular weight is 379.387. The purity is usually 95%.
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Biological Activity

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyranone ring, a tetrahydroisoquinoline moiety, and a fluorobenzyl ether. Its chemical formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 321.34 g/mol. The presence of the fluorine atom is noteworthy as it can influence the compound's biological properties through electronic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrahydroisoquinoline component has been associated with the inhibition of specific enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). In vitro studies have shown that derivatives of tetrahydroisoquinoline exhibit varying degrees of inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases .
  • Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for neuroprotective applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyranone moiety have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that compounds derived from pyranones exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group may enhance this activity by improving lipophilicity and cellular uptake .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of related compounds on human neuroblastoma SH-SY5Y cells. The results indicated that certain derivatives significantly increased cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The protective effect was attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit AChE activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyranone derivatives in vitro. The study revealed that these compounds inhibited the growth of breast cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis through caspase activation pathways .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget/MechanismReference
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-oneTyrosinase InhibitionEnzyme inhibition
Tetrahydroisoquinoline DerivativeAChE InhibitionNeuroprotective
Pyranone DerivativeAntimicrobialBacterial inhibition
Isoquinoline-based CompoundAnticancerApoptosis induction

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c23-18-7-5-15(6-8-18)13-27-21-14-28-20(11-19(21)25)22(26)24-10-9-16-3-1-2-4-17(16)12-24/h1-8,11,14H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBVGEFDCFBQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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